3-Chloro-4,5-dimethoxyphenylboronic acid

描述

This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct biaryl structures. Evidence from CymitQuimica indicates its use in specialized organic building blocks, though it is listed as discontinued in their catalog . A 2013 study highlights its role in synthesizing antimicrobial agents, demonstrating its relevance in medicinal chemistry .

Structure

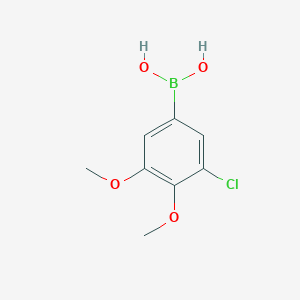

2D Structure

属性

IUPAC Name |

(3-chloro-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEZHQZTXJATTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

The compound interacts with its targets through a process known as transmetalation. This is a key step in Suzuki coupling reactions, where the boron atom in the boronic acid forms a new bond with a metal atom. This results in the formation of a new organometallic species, which can then undergo further reactions.

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The downstream effects include the synthesis of various organic molecules.

Result of Action

The result of the action of 3-Chloro-4,5-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic molecules, depending on the reactants used.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of water, the pH of the solution, and the temperature. Additionally, the stability of the compound can be affected by exposure to air and light.

生物活性

3-Chloro-4,5-dimethoxyphenylboronic acid is a boronic acid derivative that has garnered attention in recent years for its potential biological activities. This compound is of particular interest due to its interactions with various biomolecules, including proteins and nucleic acids, which can influence a range of biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12BClO4

- Molecular Weight : 232.46 g/mol

- IUPAC Name : this compound

The presence of chlorine and methoxy groups in the phenyl ring contributes to its unique reactivity and interaction profiles.

Mechanisms of Biological Activity

Boronic acids are known to interact with diols, which is a key feature in their biological activity. The interaction with glucose and other saccharides has implications in diabetes management, particularly in the context of insulin signaling. Studies have shown that boronic acids can stabilize insulin by forming reversible covalent bonds with the hydroxyl groups on glucose molecules, thereby enhancing insulin's effectiveness in glucose uptake .

Interaction with Proteins

Research has demonstrated that this compound can bind to specific protein targets, influencing their activity. For instance, studies involving computational docking have indicated that this compound can interact with the insulin receptor, potentially modulating its signaling pathway .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

- Antiviral Activity : In vitro studies have shown that derivatives of boronic acids exhibit antiviral properties against viruses such as Dengue and HIV. The compound's ability to inhibit viral replication was assessed using plaque assays and MTT assays .

- Cytotoxicity Studies : Cytotoxicity was evaluated in human cell lines (e.g., HEK293), showing no significant cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Assays

| Assay Type | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Antiviral Activity | HIV-1 | >3.47 | 13.43 | 4 |

| Antiviral Activity | Dengue | Varies | N/A | N/A |

| Cytotoxicity | HEK293 | N/A | N/A | N/A |

Case Studies

- Dengue Virus Inhibition : A study investigated the efficacy of several boronic acid derivatives against Dengue virus using human primary monocyte-derived dendritic cells (MDDCs). The results indicated dose-dependent inhibition of viral infection with minimal cytotoxicity, highlighting the potential for these compounds as antiviral agents .

- Insulin Stability Enhancement : Another study focused on the interaction between boronic acids and insulin. It was found that certain derivatives could stabilize insulin more effectively than traditional stabilizers, suggesting a novel approach for diabetes treatment .

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

3-Chloro-4,5-dimethoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids, facilitating the synthesis of biaryl compounds which are significant in pharmaceuticals and agrochemicals. The presence of the chloro and dimethoxy groups enhances its reactivity and selectivity in these reactions.

Example Reactions:

- Formation of Biaryl Compounds: The compound can react with various aryl halides to produce biaryl derivatives, which are valuable intermediates in drug development.

- Synthesis of Alkaloids: It has been used as a precursor in synthesizing natural products like buflavine, showcasing its utility in producing biologically active compounds .

Medicinal Chemistry

Potential Anticancer Agents:

Research indicates that boronic acids, including this compound, may exhibit anticancer properties by acting as proteasome inhibitors. This mechanism is particularly relevant in targeting cancer cells that rely on proteasomal degradation for survival. Studies have shown that modifications to the boronic acid structure can enhance binding affinity to target proteins involved in cancer progression .

Drug Design:

The compound's ability to form reversible covalent bonds with diols makes it an attractive candidate for drug design. Its structural features allow it to interact with biomolecules, potentially leading to the development of new therapeutics targeting diseases such as diabetes and cancer .

Material Science

Polymer Chemistry:

In material science, boronic acids are used to create dynamic covalent bonds in polymer networks. The incorporation of this compound into polymer matrices can lead to materials with tunable properties, such as responsiveness to environmental stimuli (pH or temperature). This characteristic is beneficial for applications in drug delivery systems and smart materials .

Case Studies

相似化合物的比较

Substituent Position and Electronic Effects

The reactivity and applications of phenylboronic acids are heavily influenced by substituent positions and electronic properties. Key analogs include:

Key Observations :

Purity and Commercial Availability

Availability and purity vary significantly among analogs:

Key Observations :

- The discontinuation of this compound contrasts with structurally simpler analogs (e.g., 4-Chloro-2-methoxyphenylboronic acid), which remain commercially available at lower costs .

- Ethoxy-substituted analogs (e.g., 3-Chloro-4-ethoxyphenylboronic acid) are also discontinued, suggesting market preference for methoxy or smaller alkoxy groups .

常见问题

Q. What are the established synthetic routes for 3-Chloro-4,5-dimethoxyphenylboronic acid, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Lithiation or halogen-metal exchange of a substituted chlorodimethoxybenzene precursor, followed by reaction with a boronating agent (e.g., trimethyl borate or B(OMe)₃).

- Step 2 : Acidic hydrolysis to yield the boronic acid.

Yields vary depending on steric and electronic effects of substituents. For analogs like 3-chloro-4-methoxyphenylboronic acid, yields >97% purity are achievable via optimized protocols . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC is critical to confirm structural integrity and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>97% as per industrial standards for analogs) .

- NMR Spectroscopy : Confirm substitution patterns via <sup>1</sup>H NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and <sup>11</sup>B NMR (δ ~30 ppm for boronic acids) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₈H₉BClO₄ requires m/z ≈ 229.02).

Advanced Research Questions

Q. What strategies can be employed to mitigate hydrolysis or protodeboronation of this compound in aqueous reaction conditions?

- Methodological Answer :

- Stabilization via Buffers : Use pH-controlled conditions (pH 7–9) with phosphate or carbonate buffers to reduce boronic acid hydrolysis .

- Coordination with Lewis Bases : Add ligands like 1,2-diols (e.g., pinacol) to form stable boronate esters, as demonstrated for 4-carboxyphenylboronic acid derivatives .

- Low-Temperature Storage : Store at 0–6°C to minimize degradation, as recommended for structurally similar boronic acids .

Q. How do computational chemistry methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron center’s electrophilicity can be modulated by electron-donating methoxy groups, as shown for 3-formylphenylboronic acid analogs .

- Reaction Pathway Modeling : Simulate Suzuki-Miyaura coupling transition states using Gaussian 09 with B3LYP/6-31G(d) basis sets to predict coupling efficiency with aryl halides .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in diverse reaction systems?

- Methodological Answer :

- Control Experiments : Compare reactivity in anhydrous vs. aqueous conditions to isolate hydrolysis effects.

- Kinetic Profiling : Use in situ <sup>11</sup>B NMR to monitor boronic acid stability and intermediate formation .

- Substituent Effects Analysis : Correlate methoxy and chloro group positions with electronic parameters (Hammett σ values) to explain activity variations, as seen in 3-chloro-4-fluorophenylboronic acid studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。